molecular formula C20H26ClNO5 · HCl B1162247 30C-NBOMe (hydrochloride)

30C-NBOMe (hydrochloride)

Cat. No.: B1162247
M. Wt: 432.3
InChI Key: XLSNBXWWIGUFNW-UHFFFAOYSA-N
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Description

25C-NBOMe (hydrochloride) is a derivate of the 2,5-dimethoxy phenethylamine hallucinogen 2C-C. The N-(2-methoxybenzyl) addition at the amine of 2C-C, to give 25C-NBOMe, increases affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. 30C-NBOMe is an analog of 25C-NBOMe having methoxy groups at the three, four, and five positions, rather than the two position, on the benzene ring. While the 3,4,5-trimethoxybenzyl structure is like that found in the psychedelic alkaloid mescaline, this compound has a shortened chain length. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes.

Properties

Molecular Formula

C20H26ClNO5 · HCl

Molecular Weight

432.3

InChI

InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H

InChI Key

XLSNBXWWIGUFNW-UHFFFAOYSA-N

SMILES

ClC1=CC(OC)=C(CCNCC2=CC(OC)=C(OC)C(OC)=C2)C=C1OC.Cl

Synonyms

2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

30C-NBOMe is typically synthesized through reductive alkylation or one-pot reactions. These methods leverage the reactivity of its precursors to form the final compound.

Reductive Alkylation

  • Precursors : 2C-C (4-chloro-2,5-dimethoxyphenethylamine) and 3,4,5-trimethoxybenzaldehyde.

  • Mechanism :

    • Imine Formation : Condensation of the primary amine (2C-C) with the aldehyde group of 3,4,5-trimethoxybenzaldehyde forms a Schiff base.

    • Reduction : Sodium triacetoxyborohydride (STAB) reduces the imine intermediate to yield the secondary amine (30C-NBOMe) .

  • Reaction Equation :

    2C C+3 4 5 TrimethoxybenzaldehydeSTAB30C NBOMe\text{2C C}+\text{3 4 5 Trimethoxybenzaldehyde}\xrightarrow{\text{STAB}}\text{30C NBOMe}

Stability and Degradation Pathways

30C-NBOMe demonstrates stability under standard laboratory conditions but degrades under specific stressors:

Thermal Stability

  • Decomposition : No significant degradation occurs below 300°C. Above this threshold, thermal decomposition produces undefined byproducts .

  • Handling : Stable at room temperature; no hazardous decomposition observed under normal storage .

Solubility and Hydrolytic Behavior

  • Solubility Profile :

    SolventSolubility (mg/mL)
    PBS (pH 7.2)0.5
    DMSO30
    Ethanol3
  • Hydrolysis : Susceptible to acidic/basic hydrolysis at elevated temperatures, cleaving the N-benzyl bond to regenerate 2C-C.

In Vitro Oxidation

  • Oxidative Pathways :

    • Cytochrome P450 Enzymes : Metabolized primarily via O-demethylation at methoxy groups, forming hydroxylated derivatives.

    • Non-Enzymatic Oxidation : Reacts with strong oxidants (e.g., KMnO₄) to form quinone-like structures .

Metabolic Fate

  • Major Metabolites :

    • N-Dealkylation : Removal of the 3,4,5-trimethoxybenzyl group yields 2C-C.

    • Demethylation : Produces catechol derivatives detectable in urine .

Colorimetric Detection

  • Reagents : Tetrachloro-1,4-benzoquinone (TCBQ) and acetaldehyde in alkaline buffer (pH 11.4).

  • Reaction : Forms a violet-colored vinylamino-substituted benzoquinone adduct (λmax = 550 nm) .

  • Sensitivity : Detects 30C-NBOMe at concentrations as low as 1 mg/mL .

Chromatographic Behavior

  • GC-MS Fragmentation :

    m/z FragmentProposed Structure
    395Molecular ion ([M+H]⁺)
    121Trimethoxybenzyl fragment

Comparative Reactivity

30C-NBOMe’s 3,4,5-trimethoxybenzyl group confers distinct reactivity compared to analogs like 25C-NBOMe (2-methoxy substitution):

Property30C-NBOMe25C-NBOMe
5-HT2A Affinity (Ki) 122.30 nM2.881 nM
Metabolic Stability Lower (rapid demethylation)Higher
Color Test Response Violet (TCBQ)Blue (Marquis)

Preparation Methods

Reductive Amination: Core Methodology

The synthesis of 30C-NBOMe begins with the reductive amination of 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine and 3,4,5-trimethoxybenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which is reduced to the secondary amine using sodium cyanoborohydride (NaBH3_3CN) in methanol at room temperature. The general reaction scheme is:

2-(4-Cl-2,5-OMe-C6H2)CH2NH2+3,4,5-OMe-C6H2CHONaBH3CN30C-NBOMe (freebase)+H2O\text{2-(4-Cl-2,5-OMe-C}6\text{H}2\text{)CH}2\text{NH}2 + \text{3,4,5-OMe-C}6\text{H}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{30C-NBOMe (freebase)} + \text{H}2\text{O}

Key parameters influencing yield (70–85% under optimal conditions):

  • Molar ratio : A 1:1.2 excess of aldehyde to amine minimizes unreacted starting material.

  • Solvent : Methanol or ethanol facilitates proton exchange during imine formation.

  • Reducing agent : NaBH3_3CN is preferred over NaBH4_4 due to its selectivity for imine reduction in acidic conditions (pH 5–6).

Alternative Catalytic Hydrogenation

Copper chromite catalysts (CuCr2_2O4_4) enable reductive alkylation under hydrogen pressure (50 bar) at 140°C. While this method achieves higher yields (93% with pre-reduced catalysts), it requires specialized equipment and prolonged reaction times (60–90 minutes).

Optimization of Reaction Conditions

Temperature and Pressure Effects

Comparative studies reveal that ambient-temperature reductive amination (20–25°C) produces fewer side products compared to high-pressure hydrogenation, which risks over-reduction of methoxy groups. However, catalytic hydrogenation achieves superior scalability for industrial production.

Table 1: Yield Comparison Under Different Conditions

MethodTemperature (°C)Pressure (bar)Yield (%)
NaBH3_3CN/MeOH25Ambient78
CuCr2_2O4_4/H2_21405093

Solvent and pH Optimization

Phosphate buffer systems (pH 11.4) enhance imine stability during reductive amination. Ethyl acetate is preferred for extracting the freebase, while hydrochloric acid (1M) in diethyl ether facilitates hydrochloride salt precipitation.

Purification and Characterization

Crystallization and Filtration

The crude freebase is dissolved in hot ethyl acetate, filtered through activated charcoal, and cooled to −20°C to induce crystallization. The hydrochloride salt forms upon adding HCl gas to an ether solution, yielding white crystals with >98% purity.

Analytical Validation

  • LC–MS/MS : Retention time = 7.76 min; transitions m/z 395.9 → 181.2 (quantitative) and 395.9 → 148.1 (confirmatory).

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 6.85 (s, 2H, Ar–H), 3.80 (s, 6H, OCH3_3), 3.72 (s, 3H, OCH3_3).

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions include N-alkylation of secondary amines and demethylation of methoxy groups. These are minimized by:

  • Strict temperature control (<30°C during reduction).

  • Use of anhydrous solvents to prevent hydrolysis .

Q & A

Q. How can systematic literature reviews optimize SAR hypotheses for 30C-NBOMe?

  • Methodology : Use databases like PubMed and SciFinder to collate data on NBOMe analogs’ substituent effects. Apply cheminformatics tools (e.g., QSAR models) to predict 30C-NBOMe’s physicochemical properties (logP, pKa) and prioritize synthetic targets. Critically evaluate clinical case reports to identify understudied toxicity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
30C-NBOMe (hydrochloride)
Reactant of Route 2
30C-NBOMe (hydrochloride)

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